6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
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Overview
Description
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a synthetic organic compound with the molecular formula C9H10ClF2NO It is a derivative of benzopyran, featuring fluorine atoms at the 6 and 8 positions, and an amine group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amine group is introduced at the 3 position through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms and the amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing fluorine or amine groups.
Scientific Research Applications
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine
- 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-ol
Uniqueness
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both fluorine atoms and an amine group enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
1803582-19-5 |
---|---|
Molecular Formula |
C9H10ClF2NO |
Molecular Weight |
221.6 |
Purity |
95 |
Origin of Product |
United States |
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